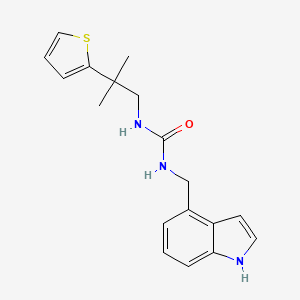![molecular formula C24H26N4O2 B7432341 N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide](/img/structure/B7432341.png)
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide, also known as NPTX-2002, is a novel small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide is not fully understood, but it is thought to act on multiple targets in cells. One proposed mechanism of action is that N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects, and N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide may act through this pathway. Additionally, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and has been implicated in several disease states.
Biochemical and Physiological Effects
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to have several biochemical and physiological effects in cells. In cancer cells, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that inhibit cancer cell growth and promote cell death. In neurodegenerative disease models, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to reduce inflammation and oxidative stress, which are processes that contribute to disease progression. In infectious disease models, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to inhibit viral replication and reduce inflammation.
実験室実験の利点と制限
One advantage of using N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. Additionally, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.
将来の方向性
Several future directions for research on N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide are possible. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases, cancer, and infectious diseases. Additionally, research could focus on identifying the specific targets of N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide and elucidating its mechanism of action. Finally, research could focus on developing derivatives of N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide that have improved pharmacological properties, such as increased potency or selectivity. Overall, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has significant potential as a therapeutic agent in several areas of research, and further investigation is warranted.
合成法
The synthesis of N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide involves a multistep process that starts with the reaction of 3-phenyl-2-pyridin-2-ylpropylamine with 4-nitrobenzoyl chloride to form 4-nitrophenyl (3-phenyl-2-pyridin-2-ylpropyl) carbamate. This intermediate is then reduced to 4-aminophenyl (3-phenyl-2-pyridin-2-ylpropyl) carbamate, which is subsequently reacted with benzyl chloroacetate to form N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl) carbamoylamino]phenyl]methyl]acetamide.
科学的研究の応用
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to have potential therapeutic applications in several areas of research, including neurodegenerative diseases, cancer, and infectious diseases. In neurodegenerative diseases, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and multiple sclerosis. In cancer research, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In infectious disease research, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to have antiviral activity against several viruses, including influenza and SARS-CoV-2.
特性
IUPAC Name |
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-18(29)26-16-20-10-12-22(13-11-20)28-24(30)27-17-21(23-9-5-6-14-25-23)15-19-7-3-2-4-8-19/h2-14,21H,15-17H2,1H3,(H,26,29)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELABANLSWEESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)NC(=O)NCC(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B7432259.png)
![4-[[[2-[[3-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7432263.png)
![1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid](/img/structure/B7432274.png)
![3-(1-acetylpiperidin-4-yl)-N-[(2-bromo-5-methoxyphenyl)methyl]-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7432278.png)
![3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432286.png)
![N-[[2-(3-chloro-4-fluorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)-N-methyl-4-oxobutanamide](/img/structure/B7432299.png)
![tert-butyl 3-[[(2S)-2,3-dimethoxy-3-oxopropyl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7432312.png)
![17-(4-Fluorophenyl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432320.png)
![17-(1-Methylpyrazol-4-yl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432325.png)
![1-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-3-(2-hydroxy-3-phenylbutyl)urea](/img/structure/B7432333.png)
![3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide](/img/structure/B7432349.png)
![1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid](/img/structure/B7432358.png)

![N-[4-[benzyl(methyl)amino]phenyl]-5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7432377.png)